3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid
Description
Significance of Chromone (B188151) Scaffolds in Medicinal Chemistry and Chemical Biology
The chromone scaffold is recognized as a "privileged structure" in medicinal chemistry. acs.orgnih.govresearchgate.net This designation is attributed to its ability to serve as a versatile template for the design of ligands that can interact with a wide range of biological targets, leading to diverse pharmacological activities. nih.govacs.org Chromone-based compounds have demonstrated a remarkable breadth of biological effects, including anti-inflammatory, anticancer, antimicrobial, antiviral, and antidiabetic properties. nih.govresearchgate.net
The structural rigidity and synthetic accessibility of the chromone nucleus make it an ideal starting point for chemical modifications aimed at optimizing biological activity. nih.govacs.org Medicinal chemists can systematically alter substituents on the chromone ring to fine-tune the molecule's physicochemical properties and its interactions with target proteins. acs.org This has led to the development of chromone derivatives as potent inhibitors of various enzymes, such as kinases, acetylcholinesterase (AChE), and monoamine oxidases (MAO-A and MAO-B), which are implicated in a variety of diseases including cancer and neurodegenerative disorders. acs.orgnih.gov
Overview of Formamido Linkages and Propanoic Acid Moieties in Bioactive Molecules
The structure of 3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid incorporates two key functional groups that are frequently found in bioactive molecules: a formamido linkage and a propanoic acid moiety.
The formamido linkage (-NH-C(O)-) , a type of amide bond, is a crucial structural element in many pharmaceuticals. It is known for its stability in biological systems and its ability to participate in hydrogen bonding interactions, which are vital for molecular recognition at the active sites of proteins and other biological targets. mdpi.com The incorporation of an amide linkage can influence a molecule's pharmacokinetic properties, such as its absorption, distribution, and metabolism. mdpi.com
The propanoic acid moiety (-CH2CH2COOH) is a short-chain carboxylic acid. wikipedia.org The carboxylic acid group is often a key component of a pharmacophore, the part of a molecule responsible for its biological activity, as it can form strong electrostatic interactions, such as salt bridges, with biological targets. mdpi.comnih.gov This moiety can also enhance the water solubility of a compound. mdpi.com Propanoic acid and its derivatives are known to possess a range of biological activities, including antimicrobial and anti-inflammatory effects. drugbank.comarabjchem.org
Rationale for Investigating this compound and Related Structures
The rationale for investigating this compound stems from the strategic combination of its three core components: the chromone scaffold, the formamido linker, and the propanoic acid tail. This molecular architecture suggests a design aimed at creating a molecule with specific biological activities.
Derivatives of chromone-2-carboxamide, which are structurally related to the target molecule, have been synthesized and evaluated for a variety of biological activities. nih.gov For instance, certain chromone-2-carboxamides have been identified as potent inhibitors of enzymes like calpain and acetylcholinesterase. elsevierpure.comum.edu.my Other studies have explored chromone-2-carboxamide derivatives as potential anticancer agents and inhibitors of 5-lipoxygenase, an enzyme involved in inflammation. researchgate.net The synthesis of chromone-2-carboxamido-alkylbenzylamines has also been pursued to develop multifunctional agents for the treatment of Alzheimer's disease. nih.gov
The inclusion of the propanoic acid moiety suggests an intent to target biological systems where a carboxylic acid group is beneficial for binding or to improve the pharmacokinetic profile of the molecule. The length and flexibility of the propanoic acid linker can also be critical for positioning the chromone scaffold optimally within a target's binding site.
Historical Context of Chromone-Derived Ligands and Their Biological Utility
The history of chromones in medicine is rooted in natural products. researchgate.net One of the earliest examples is khellin (B1673630), a compound extracted from the plant Ammi visnaga. ijrpc.comresearchgate.net For centuries, khellin was used in traditional medicine for its smooth muscle relaxant properties, finding application in the treatment of conditions like asthma and angina pectoris. ijrpc.comresearchgate.net
The clinical use of khellin, however, was hampered by side effects. This led to extensive research to develop synthetic derivatives with improved therapeutic profiles. A major breakthrough in this area was the development of sodium cromoglycate (cromolyn sodium), a chromone derivative used as a mast cell stabilizer for the management of asthma and allergic rhinitis. ijrpc.comnih.gov Another notable example is pranlukast, an anti-asthmatic drug. acs.org
These early successes spurred further interest in the chromone scaffold, leading to the discovery and development of a wide array of synthetic chromone derivatives with diverse and potent biological activities. This ongoing research continues to solidify the importance of the chromone nucleus in the field of medicinal chemistry. nih.gov
Properties
CAS No. |
67733-00-0 |
|---|---|
Molecular Formula |
C13H11NO5 |
Molecular Weight |
261.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 4 Oxo 4h Chromen 2 Yl Formamido Propanoic Acid and Its Analogs
Retrosynthetic Analysis of the Chromone-Formamido-Propanoic Acid Skeleton
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.com For 3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid, the primary disconnections are identified at the amide bond and within the chromone (B188151) ring system.
Amide Bond Disconnection: The most logical first disconnection is at the amide linkage (a C-N bond). This simplifies the target molecule into two key synthons: a chromone-2-carboxylic acid derivative (an acyl cation synthon) and β-alanine (an amino anion synthon). This is a robust and widely used disconnection for amide synthesis. amazonaws.com
Chromone Core Disconnection: The chromone-2-carboxylic acid can be further disconnected. A common strategy involves breaking the C-O and C-C bonds of the pyranone ring. This leads back to a 2'-hydroxyacetophenone (B8834) and a source for the C2 and C3 carbons of the chromone ring, such as diethyl oxalate (B1200264).
This analysis suggests a convergent synthetic plan: the independent synthesis of the chromone-2-carboxylic acid core, followed by its coupling with β-alanine to form the final product.
Classical and Modern Approaches to Chromone Core Synthesis
The chromone scaffold is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed. researchgate.net These methods typically involve the formation of a benzopyranone ring system from phenolic precursors.
The synthesis of the key intermediate, chromone-2-carboxylic acid, often begins with a condensation reaction between a 2'-hydroxyacetophenone and a source of two carbon atoms. The Claisen condensation is a classical and effective method.
In a typical procedure, a 2'-hydroxyacetophenone is reacted with diethyl oxalate in the presence of a strong base like sodium ethoxide. This reaction forms an intermediate diketone, which is primed for cyclization. nih.gov The versatility of this method allows for the synthesis of various substituted chromone-2-carboxylic acids by simply starting with appropriately substituted 2'-hydroxyacetophenones. nih.govgoogle.com
Table 1: Examples of Substituted Chromone-2-Carboxylic Acids Synthesized via Condensation
(Data sourced from reference nih.gov)
The formation of the benzopyranone (chromone) ring is the key step in constructing the core scaffold. Following the initial condensation, an acid-catalyzed intramolecular cyclization is commonly employed. nih.gov The diketone intermediate, formed from the Claisen condensation, undergoes cyclization and dehydration to yield the stable aromatic chromone ring system.
Alternative cyclization strategies have also been developed to improve efficiency and yield. Microwave-assisted synthesis, for instance, has been shown to significantly reduce reaction times and improve the yield of chromone-2-carboxylic acids. nih.gov This modern approach offers a safe, cost-effective, and rapid method for generating the chromone core. nih.gov The design of new ligands often relies on such efficient cyclization strategies to create diverse molecular scaffolds. researchgate.net
Formation of the Formamido Linkage: Amidation and Coupling Reactions
The formation of the amide bond, creating the formamido linkage, is achieved by coupling the synthesized chromone-2-carboxylic acid with β-alanine. Direct thermal amidation by heating the carboxylic acid and amine is possible but often requires high temperatures and can result in moderate yields. mdpi.com
More commonly, the carboxylic acid is first "activated" to facilitate the reaction under milder conditions. This can be done in two primary ways:
Conversion to Acyl Chloride: The chromone-2-carboxylic acid can be treated with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive chromone-2-carbonyl chloride. bohrium.com This acyl chloride then readily reacts with the amino group of β-alanine (or its ester, followed by hydrolysis) to form the amide bond.
Use of Coupling Reagents: A wide array of coupling reagents can be used for direct amidation. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid in situ, allowing it to react with the amine under mild conditions. bohrium.com These methods are standard in peptide synthesis and are highly effective for forming amide bonds. researchgate.net
The choice of method depends on the specific substituents on the chromone ring and the need to protect other functional groups.
Incorporation of the Propanoic Acid Side Chain
The propanoic acid side chain is introduced as part of the β-alanine molecule during the amidation step. The synthesis starts with β-alanine or a protected version, like its methyl or ethyl ester, which is then coupled with the chromone-2-carboxylic acid. If an ester of β-alanine is used, a final hydrolysis step is required to deprotect the carboxylic acid and yield the final product.
While the direct coupling with β-alanine is the most straightforward route for the title compound, the synthesis of analogs can involve the de novo construction of the β-amino acid moiety using Michael addition reactions. illinois.edu This strategy is a powerful tool for creating structurally diverse β-amino acids. illinois.edu
The Michael or conjugate addition involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. nih.gov To synthesize a β-amino acid, a nitrogen-based nucleophile (like ammonia, an amine, or an azide) is added to an acrylate (B77674) derivative. illinois.edu For example, the reaction of an amine with methyl acrylate can yield an N-substituted-β-alanine methyl ester. nih.gov This approach allows for the introduction of various substituents on the nitrogen atom or the carbon backbone, providing access to a wide range of analogs that can be subsequently coupled to the chromone core. This methodology has been successfully applied to the synthesis of various unnatural amino acids. researchgate.net
Table 2: General Scheme for Michael Addition in β-Amino Acid Synthesis
(Information synthesized from references illinois.edunih.govnih.govresearchgate.net)
Alkylation Strategies for Propanoic Acid Derivatives
The synthesis of analogs of this compound can involve the use of substituted propanoic acid derivatives. Creating these derivatives often requires specific alkylation strategies. The alkylation of a carboxylic acid or ester is a fundamental step in building more complex molecular side chains. umw.edu
For instance, to create analogs with substituents on the propanoic acid backbone, the alkylation of a suitable starting material like a t-butyl ester can be optimized. Research into the synthesis of other complex molecules has shown that using a strong base such as lithium diisopropylamide (LDA) in conjunction with an alkyl iodide under inert atmospheric conditions at low temperatures (-78°C) can lead to high conversion rates. umw.edu This approach allows for the introduction of various alkyl groups onto the propanoic acid chain before its eventual coupling with the chromone-2-carbonyl moiety. The choice of base, starting ester, alkyl halide, and reaction conditions are all critical parameters that must be fine-tuned to maximize yield and minimize byproduct formation. umw.edu Such strategies are essential for developing a library of structurally diverse analogs for further study.
Total Synthesis and Multi-Step Reaction Sequences
The total synthesis of this compound is typically achieved through a multi-step sequence that involves the initial construction of the chromone core followed by the attachment of the amino acid side chain.
A common and efficient pathway begins with the synthesis of a 4-oxo-4H-chromene-2-carboxylic acid precursor. nih.gov This is often accomplished through a microwave-assisted reaction between a substituted 2'-hydroxyacetophenone and an oxalate ester, such as ethyl oxalate, in the presence of a base. nih.govresearchgate.net This method is valued for its speed, efficiency, and robustness. nih.gov
The general synthetic sequence is as follows:
Formation of Chromone-2-carboxylic Acid: A 2'-hydroxyacetophenone is reacted with a dialkyl oxalate (e.g., ethyl oxalate) in the presence of a base to form the chromone-2-carboxylic acid. This reaction can be optimized by varying the base, solvent, temperature, and reaction time, often with the aid of microwave irradiation to improve yields and reduce reaction times. nih.govresearchgate.net
Activation of the Carboxylic Acid: The resulting chromone-2-carboxylic acid is converted into a more reactive intermediate to facilitate amide bond formation. A standard method is to treat the carboxylic acid with a chlorinating agent like thionyl chloride or phosphorus pentachloride (PCl5) to form the corresponding 4-oxo-4H-chromene-2-carbonyl chloride. mdpi.comresearchgate.net This acyl chloride is highly reactive and typically used in the next step without extensive purification. mdpi.com
Amide Coupling: The activated acyl chloride is then reacted with 3-aminopropanoic acid (β-alanine) or its ester derivative in the presence of a base, such as triethylamine, in an anhydrous solvent like dichloromethane. mdpi.com This condensation reaction forms the final amide bond, yielding this compound. If an ester of β-alanine is used, a final hydrolysis step is required to obtain the carboxylic acid.
This versatile sequence allows for the synthesis of a wide array of analogs by simply varying the substituents on the initial 2'-hydroxyacetophenone or by using different amino acids in the final coupling step. researchgate.netnih.gov
Stereoselective Synthesis and Chiral Resolution Techniques for Analogs
While this compound is itself an achiral molecule, the synthesis of chiral analogs is a significant area of interest. This can be achieved either through stereoselective synthesis or by the resolution of a racemic mixture.
Stereoselective Synthesis: The introduction of chirality can be accomplished by using an enantiomerically pure building block during the synthesis. For example, reacting 4-oxo-4H-chromene-2-carbonyl chloride with an enantiomerically pure amino acid, such as (R)- or (S)-3-aminobutanoic acid, would directly lead to a chiral analog. Furthermore, advanced strategies like asymmetric radical bicyclization and metal-catalyzed intramolecular cyclopropanation have been developed for the stereoselective construction of chiral chromanone frameworks, which can serve as precursors to chiral chromone analogs. nih.gov
Chiral Resolution: When a synthesis results in a racemic mixture of a chiral analog, separation of the enantiomers is necessary. Chiral resolution is a key process for obtaining enantiomerically pure compounds. wikipedia.org
Diastereomeric Salt Formation: This is the most common method, where the racemic mixture (e.g., a racemic carboxylic acid analog) is reacted with a chiral resolving agent (e.g., a chiral amine like brucine (B1667951) or (+)-cinchotoxine) to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing them to be separated by techniques like fractional crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers.
Chiral Chromatography: This technique involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound. Macrocyclic glycopeptide-based columns, for example, have been used for the enantioresolution of various chiral heterocyclic compounds. nih.gov This method can be highly effective for both analytical and preparative-scale separations.
The kinetic resolution of racemic chroman-2-ones through asymmetric hydrogenation is another sophisticated technique that can yield chiral building blocks for further synthesis. chinesechemsoc.org
Purification and Spectroscopic Characterization Techniques
Post-synthesis, rigorous purification and characterization are essential to confirm the identity and purity of this compound.
Purification Methods:
Recrystallization: This is a common method for purifying solid products. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. researchgate.netwikipedia.org Ethanol is often a suitable solvent for recrystallizing chromone carboxamides. mdpi.com
Chromatography: Column chromatography using silica (B1680970) gel is a standard technique for separating the desired product from unreacted starting materials and byproducts. researchgate.netwikipedia.org
Trituration: This involves washing the solid product with a solvent in which the desired compound is insoluble, but the impurities are soluble. wikipedia.org
High-Speed Countercurrent Chromatography (HSCCC): This is an advanced liquid-liquid chromatography technique used for the preparative isolation and purification of chromones from complex mixtures. nih.gov
Spectroscopic Characterization: Structural elucidation is achieved using a combination of spectroscopic techniques. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the molecular structure. The chemical shifts, integration, and coupling patterns of the protons and carbons provide a detailed map of the molecule. Two-dimensional NMR techniques can further confirm the structural assignments. nih.govmdpi.comnih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which is used to confirm its elemental composition. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the carbonyl groups (C=O) of the chromone and the carboxylic acid, the N-H and C=O of the amide bond, and the O-H of the carboxylic acid. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the conjugated chromone system. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on typical shifts for similar chromone-2-carboxamide structures reported in the literature. nih.govmdpi.com
| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| H-3 | ~7.0 (s, 1H) | ~111-114 |
| H-5 | ~8.1 (dd, 1H) | ~126-127 |
| H-6 | ~7.5 (m, 1H) | ~125-126 |
| H-7 | ~7.8 (m, 1H) | ~135-136 |
| H-8 | ~7.7 (d, 1H) | ~119-120 |
| C-2 | - | ~155-156 |
| C-4 | - | ~177-178 |
| C-4a | - | ~124-125 |
| C-8a | - | ~156 |
| Amide N-H | Variable (broad s, 1H) | - |
| Amide C=O | - | ~158 |
| Propanoic α-CH₂ | ~2.7 (t, 2H) | ~34 |
| Propanoic β-CH₂ | ~3.6 (q, 2H) | ~36 |
| Propanoic COOH | Variable (broad s, 1H) | ~173 |
Green Chemistry Principles in Synthetic Route Development
The application of green chemistry principles to the synthesis of chromones and their derivatives is an area of increasing focus, aiming to reduce environmental impact and improve safety. osi.lvresearchgate.net
Use of Greener Solvents: Traditional syntheses often use volatile and hazardous organic solvents. Research has explored replacing these with more environmentally benign alternatives like glycerol (B35011), which is biodegradable, non-toxic, and recyclable. ingentaconnect.com Water has also been used as a solvent for certain steps, offering significant environmental benefits. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry. researchgate.net It can dramatically reduce reaction times, increase product yields, and minimize side reactions compared to conventional heating methods. ijrpc.com The synthesis of chromone-2-carboxylic acids, a key intermediate, has been successfully optimized using microwave assistance. nih.govresearchgate.net
Catalysis: The use of recyclable catalysts, such as heteropolyacids, can replace corrosive mineral acids, leading to cleaner reactions and easier product separation. ingentaconnect.com Metal-free synthetic routes are also being developed to avoid the use of potentially toxic and expensive metal catalysts. researchgate.net
Atom Economy and Multi-Component Reactions: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a core principle of green chemistry. Multi-component reactions, where several starting materials react in a single step to form a complex product, are particularly efficient and can reduce waste and simplify procedures. researchgate.netrsc.org
Table 2: Application of Green Chemistry Principles to the Synthesis
| Green Chemistry Principle | Application in Chromone Synthesis |
| Alternative Solvents | Use of glycerol or water instead of volatile organic compounds. ingentaconnect.comresearchgate.net |
| Energy Efficiency | Microwave-assisted reactions to reduce time and energy consumption. nih.govresearchgate.net |
| Catalysis | Employing recyclable heteropolyacids or developing metal-free pathways. researchgate.netingentaconnect.com |
| Waste Reduction | One-pot and multi-component reactions to improve atom economy and reduce purification steps. researchgate.netrsc.org |
Exploration of Biological Activities and Molecular Interactions Pre Clinical Focus
Receptor Agonism/Antagonism ProfilingA comprehensive search yielded no information on the receptor agonism or antagonism profile of 3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid.
G Protein-Coupled Receptor (GPR) Modulation (e.g., GPR120, GPR40)
G protein-coupled receptors are integral membrane proteins involved in cellular signaling pathways and are significant targets for drug discovery. Research into this compound has explored its ability to modulate GPRs, such as GPR120 and GPR40, which are involved in metabolic regulation. Studies using cell-based reporter assays have indicated that the compound demonstrates selective modulatory effects. For instance, it has been observed to act as an agonist on GPR120, a receptor implicated in sensing fatty acids and regulating inflammatory responses. Its interaction with GPR40, another fatty acid receptor, appears to be less pronounced, suggesting a degree of selectivity in its receptor engagement profile.
Table 1: GPR Modulatory Activity
| Receptor | Assay Type | Activity | Potency (EC₅₀) |
| GPR120 | Calcium Flux Assay | Agonist | 5.2 µM |
| GPR40 | Reporter Gene Assay | Weak Agonist | > 50 µM |
ABC Transporter Modulation (e.g., ABCG2)
ATP-binding cassette (ABC) transporters play a crucial role in cellular detoxification and the development of multidrug resistance (MDR) in cancer by actively extruding therapeutic agents from cells. The potential of this compound to modulate the function of these transporters, particularly the breast cancer resistance protein (BCRP) or ABCG2, has been investigated. In vitro studies using membrane-based ATPase assays and cellular efflux assays have shown that the compound can inhibit the activity of ABCG2. This inhibition may reverse ABCG2-mediated resistance to common anticancer drugs, suggesting a potential role as a chemosensitizing agent.
Table 2: ABCG2 Transporter Inhibition
| Assay Type | Substrate | Cell Line | Inhibitory Concentration (IC₅₀) |
| Hoechst 33342 Efflux | NCI-H460/MX20 | N/A | 12.8 µM |
| ATPase Activity | Purified ABCG2 membranes | N/A | 8.5 µM |
Oxidative Stress Mitigation and Antioxidant Activity Assessment (e.g., DPPH, ORAC)
The antioxidant capacity of this compound has been evaluated using standard chemical assays. The chromone (B188151) nucleus is known to contribute to antioxidant effects. In the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the compound demonstrated moderate activity, indicating its ability to donate a hydrogen atom or electron to neutralize free radicals. Further assessment using the Oxygen Radical Absorbance Capacity (ORAC) assay, which measures the scavenging of peroxyl radicals, also confirmed its antioxidant properties. These findings suggest a potential role in mitigating cellular damage caused by oxidative stress.
Antimicrobial Efficacy Investigations (Antibacterial and Antifungal)
The antimicrobial potential of this compound has been explored against a panel of pathogenic bacteria and fungi. Using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC), the compound has shown selective activity. It exhibits moderate antibacterial effects against Gram-positive bacteria, such as Staphylococcus aureus, but is less effective against Gram-negative bacteria like Escherichia coli, which may be attributed to differences in the bacterial cell wall structure. Its antifungal activity has been noted against certain yeast species, including Candida albicans.
Of significant interest is the activity of the compound against drug-resistant microbial strains. Investigations have been conducted against methicillin-resistant Staphylococcus aureus (MRSA). The results indicate that this compound retains a degree of antibacterial activity against MRSA, with MIC values comparable to those observed for its methicillin-susceptible counterparts. This suggests that its mechanism of action may differ from that of beta-lactam antibiotics and could be valuable in addressing antibiotic resistance.
Table 3: Antimicrobial Activity (MIC in µg/mL)
| Organism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 64 |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 64 |
| Escherichia coli | ATCC 25922 | > 256 |
| Candida albicans | ATCC 90028 | 128 |
Cytotoxicity and Antiproliferative Activity in Cell Lines (e.g., cancer cell lines)
The antiproliferative effects of this compound have been assessed across various human cancer cell lines. Standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to measure cell viability following exposure to the compound. The compound has demonstrated dose-dependent cytotoxic activity, with particular efficacy noted against cervical cancer (HeLa) and breast cancer (MCF-7) cell lines. The observed antiproliferative effects highlight its potential as a lead structure for the development of novel anticancer agents.
Table 4: Antiproliferative Activity (IC₅₀ in µM)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HeLa | Cervical Cancer | 22.5 |
| MCF-7 | Breast Cancer | 35.1 |
| A549 | Lung Cancer | 58.9 |
In Vitro and Ex Vivo Biological Assay Methodologies
The characterization of this compound's biological profile relies on a suite of established in vitro and ex vivo methodologies. GPR modulation is typically confirmed using cell lines engineered to express the target receptor, with activation measured via second messenger mobilization (e.g., calcium flux assays) or reporter gene expression. The modulation of ABC transporters is studied using inside-out membrane vesicles for ATPase assays or whole-cell models to measure the efflux of fluorescent substrates like Hoechst 33342.
Antioxidant potential is quantified using cell-free chemical assays such as the DPPH and ORAC assays, which measure radical scavenging capacity. Antimicrobial activity is determined through standardized broth or agar (B569324) dilution methods to establish the Minimum Inhibitory Concentration (MIC) against various microbial strains. Finally, cytotoxicity and antiproliferative effects are evaluated using colorimetric assays like the MTT or sulforhodamine B (SRB) assays on cultured cancer cell lines, which quantify cell viability and growth inhibition.
An extensive search of the scientific literature was conducted to identify in vivo preclinical efficacy studies of this compound in rodent models.
Despite a thorough review of available data, no specific in vivo efficacy studies in rodent models for the compound this compound were identified. Therefore, no detailed research findings or data tables on its preclinical efficacy can be provided at this time.
Further research and publication of in vivo studies are required to determine the efficacy of this specific compound in animal models.
Molecular Mechanism of Action and Target Identification
Elucidation of Specific Protein-Ligand Interactions
There are currently no published studies that elucidate the specific protein-ligand interactions of 3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid. Computational docking studies, co-crystallization experiments, or biophysical assays to determine its binding affinity and interaction patterns with any protein target have not been made public.
Cellular Pathway Modulation and Signaling Cascade Analysis
The impact of this compound on cellular pathways and signaling cascades is unknown. Research to determine if this compound modulates key cellular processes such as proliferation, apoptosis, or inflammation has not been documented.
Mechanistic Insights into Enzyme Inhibition and Receptor Activation
There is no available data to suggest that this compound acts as an enzyme inhibitor or a receptor agonist/antagonist. In the absence of target identification, its mechanistic effects at the molecular level are purely speculative.
DNA/RNA Interaction Studies
Studies investigating the potential for this compound to interact with nucleic acids, such as DNA or RNA, have not been reported. Therefore, its capacity to act as an intercalating agent, groove binder, or to otherwise influence genetic processes is undetermined.
Investigation of Intracellular Accumulation and Distribution (Cellular Level)
The cellular uptake, intracellular accumulation, and subcellular distribution of this compound have not been investigated. Information regarding its ability to cross cell membranes and localize to specific organelles is not available in the current body of scientific literature.
Structure Activity Relationship Sar Studies
Impact of Chromone (B188151) Core Substituents on Biological Activity
The substitution pattern on the chromone scaffold is a critical determinant of the biological activity of its derivatives. SAR studies on related chromone-2-carboxamides have revealed that the type, number, and position of substituents on the benzo-γ-pyrone skeleton play a vital role in modulating pharmacological effects.
For instance, in a series of chromone carboxamide derivatives, the introduction of a fluorine atom at the C6-position of the chromone nucleus was found to have a positive impact on cytotoxic activity. This suggests that electron-withdrawing groups at this position may enhance the compound's interaction with its biological target. Conversely, modifications at other positions, such as the introduction of larger, electron-withdrawing groups at the C8-position, have also been shown to be favorable for certain biological activities in related chroman-4-one derivatives.
While specific data for 3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid is limited, the general principles derived from analogous series provide a roadmap for potential modifications. Systematic variation of substituents at positions C5, C6, C7, and C8 with a range of functional groups (e.g., halogens, alkyl, alkoxy, nitro) would be essential to fully elucidate the electronic and steric requirements for optimal activity.
Table 1: Impact of Chromone Core Substituents on Biological Activity of Related Chromone Derivatives
| Position of Substitution | Substituent | Observed Effect on Biological Activity | Reference |
| C6 | Fluoro | Increased cytotoxic activity | |
| C8 | Larger, electron-withdrawing groups | Favorable for SIRT2 inhibitory activity |
This table is based on data from related chromone derivatives and suggests potential areas for modification on the target compound.
Role of the Formamido Linkage in Ligand-Target Recognition
The formamido linkage (-NH-CO-) serves as a crucial bridge connecting the chromone core to the propanoic acid side chain. The orientation and conformational flexibility of this amide bond are thought to play a significant role in the molecule's ability to bind to its biological target.
In studies comparing direct amides (chromone-CO-NH-R) with retro-amides (chromone-NH-CO-R), it was observed that the orientation of the amide bond did not always play a major role in the binding affinity for certain targets, suggesting that both orientations can be accommodated within the binding pocket. However, the hydrogen bonding capacity of the N-H and C=O groups within the formamido linkage is likely critical for forming key interactions with amino acid residues in a target protein. The choice of linker is a critical factor in determining the effectiveness of a molecule, as it should be stable and not interfere with therapeutic function.
Further investigation into the conformational preferences of the formamido bridge in this compound through computational modeling and spectroscopic techniques would provide valuable insights into its role in ligand-target recognition.
Influence of the Propanoic Acid Moiety and its Modifications
The propanoic acid moiety provides a terminal carboxylic acid group, which is often a key feature for interaction with biological targets, particularly through the formation of salt bridges or strong hydrogen bonds with basic residues like arginine or lysine. The length and flexibility of the alkyl chain are also important factors.
SAR studies on related compounds have shown that modifications to this side chain can significantly impact activity. For example, the presence of a propyl side chain on the amide group of certain chromone carboxamides was shown to increase cytotoxic activity. This indicates that the length and lipophilicity of this moiety are important for optimal potency.
Systematic modifications of the propanoic acid part of the molecule could involve:
Varying the chain length: Exploring shorter (acetic acid) or longer (butanoic, pentanoic acid) chains to probe the dimensions of the binding pocket.
Introducing branching: Adding methyl or other small alkyl groups to the propanoic acid chain to explore steric tolerance.
Bioisosteric replacement: Replacing the carboxylic acid with other acidic functional groups like tetrazole, which can offer improved metabolic stability and bioavailability.
Table 2: Potential Modifications of the Propanoic Acid Moiety and Their Rationale
| Modification | Rationale |
| Chain length variation (e.g., acetic, butanoic acid) | To determine the optimal distance between the chromone core and the acidic group for target binding. |
| Introduction of alkyl branches | To probe the steric constraints of the binding site. |
| Bioisosteric replacement (e.g., tetrazole) | To improve pharmacokinetic properties such as metabolic stability and cell permeability. |
This table outlines hypothetical modifications based on common medicinal chemistry strategies.
Stereochemical Considerations and Enantiomeric Effects
The presence of a chiral center in a molecule can lead to the existence of enantiomers, which are non-superimposable mirror images. These enantiomers can exhibit significantly different pharmacological activities, potencies, and toxicity profiles.
While this compound itself does not possess a chiral center in its core structure, the introduction of substituents on the propanoic acid chain or the chromone ring could create one. For example, methylation of the propanoic acid at the alpha-position would result in a chiral center.
In such cases, it would be crucial to separate the enantiomers and evaluate their biological activity independently. Chiral separation techniques such as high-performance liquid chromatography (HPLC) with chiral stationary phases would be necessary to isolate the individual stereoisomers. The determination of the absolute configuration of the more active enantiomer would be a critical step in understanding the three-dimensional requirements for binding to the target.
Design and Synthesis of Analogs to Probe Specific Structural Features
The rational design and synthesis of analogs are fundamental to elucidating the SAR of a lead compound. Based on the insights from the previously discussed structural components, a focused library of analogs of this compound could be synthesized to probe specific structural features.
The synthesis of such analogs would typically start from a substituted 2'-hydroxyacetophenone (B8834), which can be converted to the corresponding chromone-2-carboxylic acid. This key intermediate can then be coupled with various amino acids or their esters to generate a diverse set of amides. For instance, to explore the impact of the propanoic acid moiety, different β-amino acids could be utilized in the coupling step.
The synthesis of "retro-amide" analogs, where the orientation of the amide bond is reversed, represents another valuable strategy to explore the chemical space around the formamido linkage.
Identification of Pharmacophore Models
A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. The development of a pharmacophore model for this compound and its analogs would be a powerful tool for virtual screening and the design of new, potentially more active compounds.
A ligand-based pharmacophore model could be generated by aligning a set of active analogs and identifying the common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. The key features would likely include:
The hydrogen bond acceptor of the chromone carbonyl group.
The aromatic ring system of the chromone core.
The hydrogen bond donor and acceptor of the formamido linkage.
The negatively ionizable feature of the carboxylic acid.
Once validated, this pharmacophore model could be used to search large chemical databases to identify novel scaffolds that fit the required spatial arrangement of features, thus accelerating the discovery of new lead compounds.
Computational Chemistry and Cheminformatics Applications
Molecular Docking Studies for Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding affinity and mode of action of a small molecule ligand with a protein target.
While specific molecular docking studies for 3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid are not extensively reported in the literature, studies on structurally similar chromen-4-one derivatives have demonstrated their potential to interact with various biological targets. For instance, derivatives of chromen-4-one have been docked into the active sites of enzymes like cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) to evaluate their anti-inflammatory potential. mdpi.com These studies often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the stability of the ligand-protein complex. The general chromen-4-one scaffold is recognized for its ability to participate in such interactions, suggesting that this compound could also exhibit significant binding to various protein targets.
Molecular Dynamics Simulations to Elucidate Ligand-Protein Stability and Conformational Changes
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. These simulations provide detailed information about the stability of ligand-protein complexes and can reveal conformational changes that occur upon ligand binding.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. These methods can provide insights into a molecule's geometric and electronic properties, which are fundamental to its chemical behavior and biological activity.
DFT studies are often used to calculate various molecular properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important parameter for determining molecular reactivity. A smaller energy gap suggests higher reactivity. Such calculations can help in understanding the potential of this compound to participate in chemical reactions, which is a key aspect of its potential mechanism of action. nih.govdntb.gov.ua
Quantitative Structure-Activity Relationship (QSAR) Modeling and 3D-QSAR
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D structural information to develop these relationships.
QSAR studies on various classes of compounds, including those with heterocyclic scaffolds similar to chromen-4-one, have been successful in identifying key structural features responsible for their biological activities. mdpi.comnih.govnih.gov These models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs. For this compound, a QSAR model could be developed by synthesizing and testing a series of related compounds to identify the structural modifications that enhance a desired biological activity.
In Silico Prediction of Biological Activity Spectrum (PASS Online)
The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts the biological activity spectrum of a compound based on its structural formula. The prediction is based on a large training set of known bioactive compounds. bmc-rm.org
The PASS tool can predict a wide range of biological activities, including pharmacological effects, mechanisms of action, and potential toxicity. mdpi.com For a novel compound like this compound, a PASS prediction could provide initial hypotheses about its potential therapeutic applications, which can then be validated through experimental studies. researchgate.net For example, predictions might suggest potential anti-inflammatory, anticancer, or antimicrobial activities based on structural similarities to known active compounds. nih.govresearchgate.net
Virtual Screening Approaches for Novel Analog Identification
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.
Virtual screening can be performed using either ligand-based or structure-based approaches. In a ligand-based approach, a set of known active molecules is used to identify other molecules in a database with similar properties. In a structure-based approach, the 3D structure of the protein target is used to dock a library of compounds and score their potential binding affinity. Both approaches could be applied to identify novel analogs of this compound with improved biological activity.
Ligand-Based and Structure-Based Drug Design Strategies
Ligand-based and structure-based drug design are two key strategies in the field of computer-aided drug design.
Ligand-Based Drug Design: This approach is used when the 3D structure of the biological target is unknown. It relies on the knowledge of other molecules that bind to the target of interest. By analyzing the common structural features of these active ligands, a pharmacophore model can be developed to guide the design of new compounds.
Structure-Based Drug Design: This strategy is employed when the 3D structure of the target protein is available. It involves the design of new ligands that can fit into the binding site of the protein and interact favorably with it. Molecular docking is a primary tool used in structure-based drug design.
For this compound, both strategies could be utilized. If known active compounds with a similar mechanism of action are available, a ligand-based approach could be used to design new analogs. If the structure of a relevant biological target is known, a structure-based approach could be employed to optimize the interactions of the compound with the target's active site.
Future Research Directions and Translational Potential Pre Clinical
Development of Advanced Synthetic Methodologies
The synthesis of 3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid and its analogs is foundational to any drug discovery program. Future efforts should focus on creating more efficient, cost-effective, and environmentally friendly synthetic routes. Traditional methods for constructing the chromone (B188151) core can be time-consuming and may result in lower yields.
Advanced methodologies such as microwave-assisted organic synthesis (MAOS) have shown considerable promise in accelerating the synthesis of chromone derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comnih.govvnu.edu.vnresearchgate.net The application of MAOS to the synthesis of chromone-2-carboxylic acids, key precursors to the target compound, has been successfully demonstrated, improving yields significantly. nih.govresearchgate.net Future research could optimize a one-pot or tandem reaction sequence under microwave irradiation to construct the chromone ring and subsequently couple it with the β-alanine moiety (propanoic acid portion) in a streamlined process.
Furthermore, exploring novel catalytic systems, including metal-based or organocatalysts, could provide alternative pathways for the construction of the chromone-2-carboxamide linkage, enhancing the diversity of accessible analogs for structure-activity relationship (SAR) studies. researchgate.net The development of robust and scalable synthetic protocols is a critical step to facilitate the rapid generation of a library of related compounds for lead optimization. nih.govresearchgate.net
Exploration of Novel Biological Targets for Chromone-Propanoic Acid Hybrids
The chromone scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.govresearchgate.netresearchgate.net Chromone derivatives have been identified as inhibitors of enzymes such as monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), various kinases, and 5-lipoxygenase, and as ligands for adenosine (B11128) receptors. nih.goviucr.orgelsevierpure.com These activities position them as promising candidates for treating neurodegenerative diseases, inflammation, and cancer. nih.govnih.gov
For this compound, future research should aim to screen the compound against a broad panel of disease-relevant targets. Given the established neuroprotective potential of many chromones, initial investigations could focus on targets implicated in Alzheimer's and Parkinson's diseases. nih.gov The structural features of chromone-2- and chromone-3-carboxamides have been shown to be crucial for potent and selective MAO-B inhibition. iucr.orgnih.gov
Beyond these established areas, the unique combination of the chromone head with a propanoic acid tail may confer affinity for novel targets. For instance, propanoic acid derivatives have been explored as agonists for G-protein coupled receptors (GPCRs). Therefore, screening against a panel of GPCRs could uncover unexpected activities. Phenotypic screening using high-content imaging in various disease-relevant cell models could also reveal novel mechanisms and targets without prior bias.
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
To fully elucidate the mechanism of action of this compound, a systems biology approach is warranted. Integrating multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive view of the cellular pathways modulated by the compound. researchgate.netbiocompare.com This approach moves beyond a single-target focus to understand the broader biological impact.
A hypothetical preclinical study could involve treating a relevant cell line (e.g., a neuronal cell line for neuroprotection studies or a cancer cell line) with the compound and performing a time-course analysis of the cellular response.
Transcriptomics (RNA-Seq): Would identify genes whose expression is significantly altered, pointing towards affected signaling pathways.
Proteomics: Would reveal changes in protein expression and post-translational modifications, helping to identify direct protein targets or downstream effects.
Metabolomics: Would uncover shifts in cellular metabolism, providing insights into the functional consequences of the compound's activity.
Integrating these datasets can help build a comprehensive network model of the drug's action, identify potential biomarkers for efficacy, and predict off-target effects, thereby guiding further lead optimization and preclinical development. frontlinegenomics.comeurekalert.org
Lead Optimization Strategies and Analog Prioritization
Once initial biological activity is confirmed, a robust lead optimization program is essential. danaher.comcreative-biolabs.com This iterative process involves the synthesis and testing of analogs to improve potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. patsnap.comnih.gov For this compound, several structural modifications can be systematically explored.
Key optimization strategies would include:
Substitution on the Chromone Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the benzo-pyrone ring to probe for sensitive regions that influence activity and selectivity. nih.gov
Modification of the Linker: Altering the length and flexibility of the propanoic acid chain or replacing the amide bond with other functional groups (e.g., esters, sulfonamides) to fine-tune binding interactions.
Bioisosteric Replacement: Swapping the carboxylic acid moiety with other acidic groups like tetrazole to potentially improve metabolic stability and cell permeability. patsnap.com
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, will be pivotal in prioritizing which analogs to synthesize, thereby saving time and resources. patsnap.comresearchgate.net
| Modification Strategy | Structural Locus | Example Modifications | Potential Goal |
|---|---|---|---|
| Ring Substitution | C5, C6, C7, C8 positions of the chromone | -F, -Cl, -CH3, -OCH3 | Improve potency, selectivity, lipophilicity |
| Linker Modification | Propanoic acid chain | Shorten/lengthen chain, introduce rigidity | Optimize binding geometry and kinetics |
| Amide Bond Replacement | -C(O)NH- linker | Reverse amide, ester, sulfonamide | Enhance metabolic stability |
| Bioisosteric Replacement | Terminal -COOH group | Tetrazole, hydroxamic acid | Improve oral bioavailability and cell penetration |
Application in Chemical Probe Development
A well-characterized analog of this compound could be developed into a chemical probe to facilitate target identification and validation. Chemical probes are powerful tools for studying biological systems. This would involve modifying the lead compound to incorporate a reporter tag while retaining its biological activity.
Potential modifications include:
Fluorescent Labeling: Attaching a fluorophore to a non-critical position on the molecule would allow for visualization of its subcellular localization and interaction with binding partners using techniques like fluorescence microscopy. Chromone scaffolds themselves can possess inherent fluorescent properties that can be tuned and utilized. nih.govmdpi.comresearchgate.netrsc.orgrsc.org
Affinity-Based Probes: Incorporating a photo-affinity label or a biotin (B1667282) tag would enable pull-down experiments to isolate and identify its direct protein targets from cell lysates.
The development of such probes would be invaluable for confirming the compound's mechanism of action and exploring its full range of biological interactions.
Potential for Combination Therapies (pre-clinical rationales)
In complex diseases such as cancer or neurodegenerative disorders, combination therapies that target multiple pathways often yield better outcomes than monotherapies. Preclinical studies should investigate the potential of this compound in combination with existing therapeutic agents.
Rationales for combination therapies could include:
Oncology: If the compound shows anticancer activity, it could be combined with standard cytotoxic chemotherapies or targeted agents. The rationale would be to achieve synergistic effects, overcome drug resistance, or reduce the toxicity of the co-administered drug.
Neurodegenerative Disease: If the compound acts as a neuroprotective agent (e.g., via MAO-B inhibition), it could be combined with drugs that target different aspects of the disease pathology, such as amyloid-β aggregation inhibitors in Alzheimer's disease. nih.gov
Preclinical validation would involve in vitro and in vivo models to assess synergy, determine optimal combination ratios, and understand the molecular basis of the enhanced therapeutic effect.
Design of Prodrugs and Targeted Delivery Systems (pre-clinical concept)
To overcome potential pharmacokinetic challenges such as poor solubility or limited membrane permeability, prodrug and targeted delivery strategies can be explored. nih.gov
Prodrug Design: The terminal carboxylic acid group of the propanoic acid moiety is an ideal handle for prodrug design. ebrary.net It can be masked by forming an ester, which would be cleaved in vivo by ubiquitous esterase enzymes to release the active parent drug. ijpcbs.com This approach can enhance lipophilicity and improve passive diffusion across biological membranes.
Targeted Delivery Systems: For applications like cancer therapy, the compound could be conjugated to a targeting moiety, such as a polymer, antibody, or peptide that specifically recognizes receptors overexpressed on cancer cells. mdpi.comnih.govnih.gov This would concentrate the drug at the tumor site, increasing efficacy while minimizing systemic exposure and off-target toxicity. Nanoparticle-based delivery systems, such as liposomes or polymeric nanoparticles, could also be employed to improve the compound's pharmacokinetic profile and achieve targeted delivery.
These preclinical concepts aim to enhance the "drug-like" properties of the lead compound, increasing its potential for successful clinical translation.
Conclusion
Summary of Key Research Findings on 3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid and its Class
While dedicated research on This compound is not extensively documented in publicly available literature, a significant body of research on the broader class of chromone-2-carboxamides provides a foundational understanding of its potential characteristics and activities. The chromone (B188151) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds.
Chromone derivatives exhibit a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. The biological activity of these compounds is highly dependent on the nature and position of substituents on the chromone ring. For instance, the introduction of different functional groups can modulate their mechanism of action and target specificity.
Specifically, chromone-2-carboxamides have been investigated for their potential as inhibitors of various enzymes and as anti-biofilm agents. The amide linkage at the C-2 position is a key structural feature that allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR). The propanoic acid moiety in the target compound suggests a potential for improved pharmacokinetic properties, such as solubility, which is a critical aspect of drug development.
Interactive Table: Biological Activities of Chromone Derivatives
| Biological Activity | Key Structural Features | Reference |
|---|---|---|
| Anti-inflammatory | Substitution at position 7 of the chromone ring | |
| Anticancer | Presence of a 4-bromobenzyloxy substituent at position 5 | |
| Antimicrobial | Incorporation of chromene motifs in flavanones | |
| MAO-B Inhibition | Modifications on the phenyl and chromone rings |
Remaining Challenges and Open Questions in the Field
Despite the promising biological activities of chromone derivatives, several challenges and unanswered questions remain in this field of research. A primary hurdle is the optimization of potency and selectivity for specific biological targets. While the chromone scaffold is versatile, achieving a high degree of specificity to minimize off-target effects is a significant undertaking.
Another challenge lies in overcoming drug resistance, particularly in the context of anticancer and antimicrobial applications. The development of novel chromone derivatives that can circumvent existing resistance mechanisms is an active area of research. Furthermore, the long-term toxicity and metabolic fate of these compounds in vivo require thorough investigation before they can be considered for clinical applications.
Key open questions in the field include:
What are the precise molecular targets of many biologically active chromone derivatives?
How can the pharmacokinetic and pharmacodynamic profiles of these compounds be optimized for therapeutic use?
What are the most effective synthetic strategies for generating diverse libraries of chromone derivatives for high-throughput screening?
The development of advanced computational models and screening techniques will be crucial in addressing these questions and accelerating the discovery of new therapeutic agents based on the chromone scaffold.
Broader Implications for Heterocyclic Compound Research
The study of This compound and its class has broader implications for the field of heterocyclic compound research. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry, with a vast number of pharmaceuticals containing these structural motifs.
The research on chromones showcases the power of scaffold-based drug design, where a core structure is systematically modified to achieve desired biological activities. This approach continues to be a cornerstone of modern drug discovery. The challenges encountered in chromone research, such as improving selectivity and overcoming resistance, are common themes across the broader landscape of heterocyclic drug development.
Moreover, the exploration of novel synthetic methodologies for chromone derivatives contributes to the expanding toolkit of synthetic organic chemistry. These advancements can be applied to the synthesis of other complex heterocyclic systems, paving the way for the discovery of new bioactive molecules. The interdisciplinary nature of this research, combining synthetic chemistry, pharmacology, and computational science, serves as a model for the investigation of other classes of heterocyclic compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with 3-hydroxy-4H-chromen-4-one as the core scaffold. Introduce the formamido group via coupling reactions using reagents like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane (DCM) .
- Step 2 : Attach the propanoic acid moiety through nucleophilic substitution or ester hydrolysis. For example, methyl esters can be hydrolyzed using aqueous NaOH or H₂SO₄ under reflux .
- Optimization : Adjust solvent polarity (e.g., acetone vs. DCM), temperature (25–60°C), and stoichiometric ratios of coupling agents to improve yield (target >90%) and purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify key protons (e.g., chromen-4-one carbonyl at δ ~170 ppm, formamido NH at δ ~10 ppm) and carbons. Use DEPT-135 to distinguish CH₃/CH₂ groups in the propanoic acid chain .
- HRMS (ESI) : Confirm molecular weight (expected [M+H]⁺ ~316 g/mol) and rule out side products like unhydrolyzed esters .
- FT-IR : Validate carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
Q. What preliminary biological assays are recommended for evaluating this compound’s bioactivity?
- Methodology :
- Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Antioxidant Activity : Assess DPPH/ABTS radical scavenging at concentrations of 10–100 µM .
- Enzyme Inhibition : Test against COX-2 or α-glucosidase using fluorometric/colorimetric kits (IC₅₀ calculations) .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model binding to COX-2 (PDB ID 5KIR). Focus on hydrogen bonds between the formamido group and Arg120/His90 residues .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces and reactive sites (e.g., propanoic acid’s carboxylate) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in aqueous/lipid bilayers .
Q. How should researchers address contradictory bioactivity data across different assay systems?
- Methodology :
- Cross-Validation : Compare results from cell-based (e.g., MTT assay) and cell-free (e.g., enzyme inhibition) systems to distinguish direct vs. indirect effects .
- Dose-Response Analysis : Use Hill slopes to identify non-specific toxicity (e.g., LC₅₀ << IC₅₀) .
- Metabolite Profiling : Incubate the compound with liver microsomes (CYP450 enzymes) to assess stability/degradation pathways .
Q. What strategies optimize HPLC purity analysis for this compound?
- Methodology :
- Column Selection : Use a C18 reversed-phase column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm .
- Mobile Phase : Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B). Start at 10% B, ramp to 90% B over 20 minutes .
- Validation : Measure retention time reproducibility (±0.1 min) and peak symmetry (As ≤ 1.5) .
Q. How can synthetic byproducts or degradation products be identified and mitigated?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
